Denotivir

Description

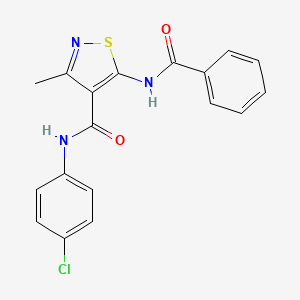

Structure

3D Structure

Properties

CAS No. |

51287-57-1 |

|---|---|

Molecular Formula |

C18H14ClN3O2S |

Molecular Weight |

371.8 g/mol |

IUPAC Name |

5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-thiazole-4-carboxamide |

InChI |

InChI=1S/C18H14ClN3O2S/c1-11-15(17(24)20-14-9-7-13(19)8-10-14)18(25-22-11)21-16(23)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,24)(H,21,23) |

InChI Key |

ZPBLNADJHWHOEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=C1C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |

Synonyms |

3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid p-chlorophenylamide denotivir vratizolin vratizolinum |

Origin of Product |

United States |

Foundational & Exploratory

Denotivir: An Examination of its Antiviral and Immunomodulatory Properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific literature on Denotivir (also known as Vratizolin), an antiviral agent with noted activity against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). While the precise molecular mechanism of its action on viral replication is not extensively detailed in publicly accessible research, this document synthesizes the current understanding of its broader biological effects, including its immunomodulatory and anti-inflammatory properties.

Antiviral Activity and Proposed Mechanism of Action

This compound is classified as an inhibitor of viral DNA synthesis. However, the specific molecular interactions that lead to this inhibition are not well-documented in the available scientific literature. It is unclear whether this compound acts as a nucleoside analog that terminates the growing DNA chain, directly inhibits the viral DNA polymerase, or interferes with other components of the viral replication machinery. Clinical observations have shown that topical application of this compound can reduce the duration of herpes simplex-related lesions[1].

While the direct antiviral mechanism remains to be fully elucidated, research has shed light on the immunomodulatory effects of this compound, which may contribute to its therapeutic efficacy.

Immunomodulatory and Anti-inflammatory Effects

A significant body of research points to the immunotropic properties of this compound. Studies have demonstrated its ability to exert a strong immunosuppressive action on both humoral and cellular immune responses. Furthermore, this compound has been shown to inhibit the production of key pro-inflammatory cytokines.[2]

Quantitative Data on Cytokine Inhibition

In in vitro studies using human peripheral blood cultures, this compound demonstrated the ability to inhibit the production of several key cytokines. The average inhibition percentages are summarized in the table below.

| Cytokine | Average Inhibition (%) |

| TNF-α | 37% |

| IL-1 | 26% |

| IL-6 | 35% |

Data sourced from in vitro studies on human peripheral blood cultures.[2]

These findings suggest that part of this compound's therapeutic effect may be attributed to its ability to dampen the inflammatory response associated with viral infections.

Experimental Protocols

Detailed experimental protocols for the specific antiviral assays used to characterize this compound are not available in the reviewed literature. However, a general methodology for assessing the in vitro antiviral activity of a compound against HSV is outlined below. This protocol is a standard approach in the field and is likely similar to the methods that would have been used to evaluate this compound.

General Protocol for In Vitro Anti-HSV Plaque Reduction Assay

This assay is a common method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

1. Cell Culture and Virus Propagation:

- Vero cells (or another susceptible cell line) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in 24-well plates.

- A stock of HSV-1 or HSV-2 is propagated in the same cell line and the viral titer is determined (plaque-forming units per mL).

2. Antiviral Assay:

- Confluent monolayers of Vero cells are infected with a standardized amount of HSV.

- After a 1-hour adsorption period, the virus inoculum is removed.

- The cells are then overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the test compound (this compound). A no-drug control is also included.

- The plates are incubated for 2-3 days to allow for plaque formation.

3. Plaque Visualization and Counting:

- The cell monolayers are fixed (e.g., with methanol) and stained (e.g., with crystal violet).

- The number of plaques in each well is counted.

4. Data Analysis:

- The percentage of plaque inhibition is calculated for each drug concentration relative to the no-drug control.

- The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

Due to the lack of specific molecular data on this compound's mechanism of action on viral replication, the creation of detailed signaling pathway diagrams as requested is not feasible at this time. The available information does not describe a specific pathway that is modulated by this compound in the context of inhibiting viral DNA synthesis.

However, based on its known immunomodulatory effects, a generalized diagram illustrating the logical relationship of its anti-inflammatory action can be proposed.

Caption: Logical flow of this compound's anti-inflammatory action.

Conclusion

This compound is an antiviral agent with demonstrated activity against HSV and VZV. While its primary mechanism is understood to be the inhibition of viral DNA synthesis, the specific molecular target and mode of action remain to be elucidated in publicly available research. The compound also exhibits significant immunomodulatory and anti-inflammatory effects through the inhibition of pro-inflammatory cytokine production. Further research is required to fully characterize the direct antiviral mechanism of this compound to provide a more complete understanding of its therapeutic effects.

References

Denotivir: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denotivir is an isothiazole derivative with demonstrated antiviral and immunomodulatory properties. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and known biological activities. While specific quantitative data on its antiviral efficacy, pharmacokinetics, and detailed experimental protocols are not extensively available in the public domain, this guide synthesizes the existing knowledge to support further research and development efforts.

Chemical Structure and Properties

This compound, also known as Vratizolin, is chemically described as 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-thiazole-4-carboxamide.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄ClN₃O₂S | [1][2] |

| IUPAC Name | 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-thiazole-4-carboxamide | [1][2] |

| SMILES | CC1=NSC(=C1C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 | [1][2] |

| InChI Key | ZPBLNADJHWHOEP-UHFFFAOYSA-N | [1] |

| Molecular Weight | 371.84 g/mol | [1] |

| Appearance | Solid (presumed) | |

| Solubility | Data not available |

Biological Activity

This compound has been identified as an antiviral agent with activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[3] In addition to its antiviral effects, it exhibits notable immunomodulatory and anti-inflammatory properties.

Immunomodulatory and Anti-inflammatory Effects

A key aspect of this compound's biological profile is its ability to modulate the immune response. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. Specifically, it has been reported to inhibit the activity of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[3]

| Cytokine | Average Inhibition (%) |

| TNF-α | 37 |

| IL-1 | 26 |

| IL-6 | 35 |

Data from in vitro studies on human peripheral blood cultures.

This inhibition of key inflammatory mediators suggests that this compound may exert its therapeutic effects not only by directly targeting viral replication but also by mitigating the host's inflammatory response to the infection.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its antiviral and immunomodulatory effects have not been fully elucidated in publicly available literature. However, based on its known inhibitory effects on pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, it is plausible that this compound interacts with key signaling cascades that regulate inflammation.

One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation and is activated by various stimuli, including viral infections and pro-inflammatory cytokines. Its activation leads to the transcription of numerous genes involved in the inflammatory response, including TNF-α, IL-1, and IL-6. Inhibition of these cytokines by this compound suggests a potential modulation of the NF-κB pathway.

Another relevant cascade is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is involved in a wide range of cellular processes, including inflammation, stress response, and cell proliferation. Viruses often manipulate the MAPK pathway to facilitate their replication. It is conceivable that this compound's antiviral activity could involve interference with virally-induced MAPK signaling.

Below are hypothetical diagrams illustrating these potential signaling pathways that this compound might influence. It is crucial to note that these are proposed mechanisms based on the known biological activities of this compound and require experimental validation.

References

Denotivir (Vratizolin): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denotivir, also known as Vratizolin, is a synthetic isothiazole derivative with established antiviral and immunomodulatory properties. Primarily used as a topical treatment for herpes simplex virus (HSV) infections, its mechanism of action also involves the modulation of key inflammatory cytokines. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its chemical synthesis, antiviral activity against HSV, and its impact on inflammatory signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

This compound, chemically known as 5-(benzoylamino)-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide, is an antiviral agent effective against herpes simplex virus types 1 and 2, as well as varicella-zoster virus.[1] Beyond its direct antiviral effects, this compound exhibits significant immunomodulatory and anti-inflammatory activities.[2][3] Clinical studies have demonstrated its efficacy in treating herpetic infections of the mouth and ear.[3] This document outlines the core technical aspects of this compound, from its chemical synthesis to its biological activities.

Chemical Synthesis

The synthesis of this compound (Vratizolin) is a multi-step process starting from the formation of the core isothiazole ring, followed by functional group modifications to yield the final active pharmaceutical ingredient.

Synthesis of 3-methyl-5-benzoylamino-isothiazole-4-carboxylic acid

While a detailed, publicly available protocol for the industrial synthesis of this specific precursor is limited, a plausible synthetic route can be constructed based on established isothiazole synthesis methodologies. A common method for creating the isothiazole core involves the reaction of a β-ketoester with a source of sulfur and nitrogen.

Plausible Experimental Protocol:

-

Reaction Setup: A solution of ethyl acetoacetate and benzoyl chloride in a suitable aprotic solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Base Addition: A non-nucleophilic base, such as triethylamine, is added dropwise to the solution to facilitate the formation of the enolate.

-

Sulfur and Nitrogen Source: A source of sulfur and nitrogen, such as Lawesson's reagent or a combination of phosphorus pentasulfide and an amine, is added to the reaction mixture.

-

Cyclization: The mixture is heated to reflux to promote the cyclization and formation of the isothiazole ring.

-

Hydrolysis: The resulting ester is hydrolyzed using a standard base-catalyzed hydrolysis (e.g., with sodium hydroxide), followed by acidification to yield 3-methyl-5-benzoylamino-isothiazole-4-carboxylic acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system.

Synthesis of this compound (5-(benzoylamino)-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide)

The final step in the synthesis of this compound involves the amidation of the carboxylic acid precursor with 4-chloroaniline.

Experimental Protocol:

-

Acid Chloride Formation: 3-methyl-5-benzoylamino-isothiazole-4-carboxylic acid is converted to its corresponding acid chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane. The reaction is typically carried out at room temperature, and the excess chlorinating agent and solvent are removed under reduced pressure.

-

Amidation: The resulting acid chloride is dissolved in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, 4-chloroaniline is added, often in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

The structure of the synthesized p-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (this compound) is confirmed by elementary and spectral analysis.[4]

Synthesis Workflow Diagram:

References

- 1. 5-(Benzoylamino)-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide | C18H14ClN3O2S | CID 39976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vratizolin in treatment of mouth and ear herpetic infections: comparison with conventional therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Denotivir: A Technical Overview of its In Vitro Antiviral Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denotivir, also known as Vratizolin, is a synthetic isothiazole derivative that has demonstrated a range of biological activities, including antiviral, immunomodulatory, and anti-inflammatory effects.[1][2] This technical guide provides an in-depth overview of the in vitro antiviral spectrum of this compound, presenting available data, detailing relevant experimental protocols, and visualizing key cellular signaling pathways potentially modulated by the compound.

Data Presentation: In Vitro Antiviral Activity of this compound

The in vitro antiviral activity of this compound has been evaluated against several viruses. While comprehensive quantitative data in the form of IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values are not extensively available in publicly accessible literature, existing studies provide qualitative and semi-quantitative insights into its antiviral spectrum.

| Virus Family | Virus | Cell Line | Assay Type | Observed Activity | Citation |

| Herpesviridae | Herpes Simplex Virus (HSV) | Tissue Cultures | Not Specified | Inhibition of reproduction | [1] |

| Herpesviridae | Herpes Simplex Virus (HSV) | Not Specified | Direct Inactivation | Direct inactivation at higher concentrations | [1] |

| Poxviridae | Vaccinia Virus | Tissue Cultures | Not Specified | Inhibition of reproduction | [1] |

| Orthomyxoviridae | Influenza Virus | Tissue Cultures | Not Specified | Inhibition of reproduction | [1] |

| Togaviridae | Sindbis Virus | Not Specified | Direct Inactivation | Direct inactivation at higher concentrations | [1] |

| Herpesviridae | Varicella-Zoster Virus (VZV) | Not Specified | Not Specified | Antiviral agent for VZV |

Note: One study reported that this compound at concentrations of 10⁻⁵ M and 10⁻⁶ M inhibited the reproduction of influenza, vaccinia, and herpes viruses in tissue cultures.[1] At higher concentrations of 10⁻⁴ M and 10⁻³ M, it was shown to directly inactivate Sindbis virus and Herpes simplex virus.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the in vitro antiviral spectrum of a compound like this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced damage.

a. Materials:

-

Cells: A susceptible host cell line for the virus of interest (e.g., Vero cells for HSV, A549 cells for influenza virus).

-

Virus: A well-characterized stock of the virus to be tested.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Culture Medium: Appropriate growth medium for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

-

Staining Solution: Crystal violet solution or another vital stain.

-

Plates: 96-well cell culture plates.

b. Procedure:

-

Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Addition: After 24 hours, remove the growth medium and add serial dilutions of this compound to the wells. Include a "cell control" (cells with medium only) and a "virus control" (cells with medium and virus, but no compound).

-

Virus Infection: Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.

-

Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).

-

Staining: Remove the medium and stain the cells with crystal violet solution. After a short incubation, gently wash the plates to remove excess stain.

-

Data Analysis: The wells are then visually scored or read using a plate reader to quantify the amount of cell viability. The EC50 value is calculated as the concentration of this compound that inhibits 50% of the viral CPE.

Plaque Reduction Assay

This assay quantifies the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death within a monolayer.

a. Materials:

-

Same as for the CPE assay, with the addition of an overlay medium (e.g., containing carboxymethylcellulose or agarose).

b. Procedure:

-

Cell Seeding: Seed 6-well or 12-well plates with host cells to form a confluent monolayer.

-

Virus Adsorption: Remove the growth medium and infect the cells with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.

-

Compound Treatment: After adsorption, remove the virus inoculum and add an overlay medium containing various concentrations of this compound.

-

Incubation: Incubate the plates for a period that allows for plaque formation (typically 3-10 days, depending on the virus).

-

Plaque Visualization: After incubation, the cells are fixed and stained with a solution like crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The IC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Mandatory Visualization

Signaling Pathways

This compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[1][3] This suggests that this compound may exert its immunomodulatory and potentially some of its antiviral effects by interfering with key inflammatory signaling pathways, such as the NF-κB and JAK-STAT pathways.

References

An In-Depth Technical Guide to the Immunosuppressive Properties of Denotivir

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Denotivir, also known as vratizolin, is an antiviral compound that has demonstrated significant immunotropic and immunosuppressive properties. This technical guide provides a comprehensive overview of the core immunosuppressive characteristics of this compound based on available scientific literature. The document details its effects on humoral and cellular immunity, T-lymphocyte proliferation, and cytokine production. While the precise molecular mechanism of action remains to be fully elucidated, this guide summarizes the current understanding of this compound's immunomodulatory activities, presents available data in a structured format, and outlines the experimental methodologies typically employed to evaluate such properties.

Introduction

This compound is a thiazole derivative initially developed for its antiviral activity. Subsequent research has revealed its potent effects on the immune system, positioning it as a compound of interest for its immunosuppressive potential. Studies have shown that this compound exerts strong inhibitory effects on both the humoral and cellular branches of the immune response, with an efficacy comparable to the well-established immunosuppressant, Cyclosporin A (CsA).[1][2] However, evidence suggests that this compound's mechanism of action is distinct from that of CsA, indicating a novel pathway for immunosuppression.[1][2]

Immunosuppressive Effects of this compound

This compound's immunosuppressive activity is broad, affecting multiple facets of the immune response.

Humoral and Cellular Immunity

In vivo studies in murine models have demonstrated that this compound strongly suppresses both humoral and cellular immune responses to sheep red blood cells (SRBC), a common T-cell dependent antigen.[1][2]

Delayed-Type Hypersensitivity (DTH)

This compound has been shown to inhibit both the inductive and effector phases of delayed-type hypersensitivity, a T-cell mediated inflammatory response.[1][2] This suggests that the compound interferes with both the initial sensitization of T-cells and their subsequent activation and recruitment to sites of antigen challenge.

T-Lymphocyte Proliferation

A key feature of this compound's immunosuppressive profile is its marked inhibition of T-lymphocyte proliferation. In vitro studies have shown that this compound suppresses the proliferation of human peripheral blood lymphocytes stimulated with phytohemagglutinin (PHA), a potent T-cell mitogen.[1][2] Notably, the inhibitory effect of this compound on PHA-induced lymphocyte proliferation was found to be greater than that of Cyclosporin A.[1][2]

Cytokine Production

This compound has been observed to inhibit the production of several key pro-inflammatory cytokines. In cultures of human peripheral blood cells stimulated with lipopolysaccharide (LPS), this compound inhibited the activity of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[1][2]

Quantitative Data Summary

| Parameter | Experimental System | Inhibitory Effect of this compound | Reference |

| TNF-α Production | LPS-stimulated human peripheral blood cultures | Average inhibition of 37% | [1][2] |

| IL-1 Production | LPS-stimulated human peripheral blood cultures | Average inhibition of 26% | [1][2] |

| IL-6 Production | LPS-stimulated human peripheral blood cultures | Average inhibition of 35% | [1][2] |

| T-Cell Proliferation | PHA-stimulated human peripheral blood lymphocytes | Exceeded the inhibitory action of Cyclosporin A | [1][2] |

Postulated Mechanism of Action

The precise molecular signaling pathways targeted by this compound have not been definitively identified in the available literature. However, it is suggested that its mechanism is different from that of Cyclosporin A, which primarily acts by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.[1][2] The broad effects of this compound on T-cell proliferation and the production of multiple cytokines suggest that it may target a central signaling node in immune cell activation. Further research is required to elucidate the specific intracellular targets of this compound within pathways such as the NF-κB, JAK-STAT, or MAPK signaling cascades.

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not fully described in the available abstracts. However, based on standard immunological techniques, the following methodologies are typically employed to assess the immunosuppressive properties of a compound like this compound.

Lymphocyte Proliferation Assay

This assay is used to measure the ability of a compound to inhibit the proliferation of lymphocytes in response to a stimulus.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

-

Cell Culture: PBMCs are cultured in a 96-well plate in a suitable culture medium.

-

Stimulation: A mitogen (e.g., Phytohemagglutinin (PHA)) or a specific antigen is added to the wells to induce lymphocyte proliferation.

-

Compound Treatment: this compound at various concentrations is added to the wells.

-

Incubation: The plate is incubated for a period of 3 to 5 days to allow for cell proliferation.

-

Proliferation Measurement: Cell proliferation is quantified using methods such as:

-

[³H]-Thymidine incorporation: Radiolabeled thymidine is added to the cultures, and its incorporation into newly synthesized DNA is measured.

-

CFSE staining: Cells are labeled with a fluorescent dye (Carboxyfluorescein succinimidyl ester) which is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.

-

MTT assay: A colorimetric assay that measures the metabolic activity of the cells, which correlates with cell number.

-

Cytokine Quantification Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the concentration of specific cytokines in cell culture supernatants.

-

Cell Culture and Treatment: PBMCs or other immune cells are cultured and stimulated in the presence or absence of this compound, as described above.

-

Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

-

ELISA Procedure:

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

-

The plate is blocked to prevent non-specific binding.

-

The collected supernatants and a standard curve of known cytokine concentrations are added to the wells.

-

A detection antibody, also specific for the cytokine and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

A substrate for the enzyme is added, which produces a colorimetric signal.

-

The absorbance is measured using a plate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

This compound (vratizolin) is a compound with potent immunosuppressive properties that affects multiple arms of the immune system. Its ability to inhibit T-cell proliferation and the production of key pro-inflammatory cytokines highlights its potential as a novel immunomodulatory agent. However, a significant knowledge gap remains regarding its precise molecular mechanism of action. Future research should focus on identifying the specific intracellular signaling pathways and molecular targets of this compound. Elucidating these mechanisms will be crucial for understanding its full therapeutic potential and for the rational design of future immunosuppressive therapies. Furthermore, detailed dose-response studies to determine the IC50 values for its various immunosuppressive effects are warranted to enable a more quantitative comparison with other immunosuppressive agents.

References

Early Research on the Antitumor Potential of Denotivir: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denotivir, also known as Vratizolin, is an antiviral agent that has demonstrated potential as an antitumor compound in early research.[1] This technical guide provides an in-depth analysis of the foundational studies that first hinted at this compound's anticancer activities. The focus is on presenting the quantitative data, detailing the experimental methodologies, and visualizing the logical framework of the initial research. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

In Vitro Antitumor Activity

Initial investigations into the antitumor properties of this compound revealed its cytotoxic effects against specific cancer cell lines. A key study demonstrated that this compound markedly inhibited the growth of both mouse leukemia (L-1210) and human acute lymphoblastoid leukemia (CCRF-CEM) cell lines.[1]

Quantitative Data on Cytotoxicity

The cytotoxic effects of this compound were quantified by determining the concentration of the drug required to reduce cell growth by 50% (IC50) compared to a control.[2]

| Cell Line | Type of Cancer | IC50 Value (µg/mL) |

| L-1210 | Mouse Leukemia | 1.5 |

| CCRF-CEM | Human Acute Lymphoblastoid Leukemia | 0.9 |

Experimental Protocols

The following is a detailed description of the methodology used to assess the in vitro antitumor activity of this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on the proliferation of L-1210 and CCRF-CEM cancer cell lines.

Materials:

-

This compound (Vratizolin)

-

Mouse leukemia cell line (L-1210)

-

Human acute lymphoblastoid leukemia cell line (CCRF-CEM)

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., SDS-DMF solution)

-

Spectrophotometer

Procedure:

-

Cell Culture: L-1210 and CCRF-CEM cells were cultured in a suitable medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

-

Drug Treatment: this compound was dissolved in a suitable solvent and then diluted to various concentrations in the culture medium. The cells were then treated with these different concentrations of this compound and incubated for an additional 48 hours.

-

MTT Assay: After the incubation period, the MTT reagent was added to each well and the plates were incubated for another 4 hours. During this time, viable cells with active mitochondria metabolize the MTT into a purple formazan product.

-

Solubilization: A solubilization buffer was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well was measured at a wavelength of 580 nm using a spectrophotometer.[2]

-

IC50 Calculation: The percentage of cell growth inhibition was calculated relative to the untreated control cells. The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, was then determined from the dose-response curve.[2]

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates the key steps in the experimental protocol used to determine the antitumor activity of this compound.

Signaling Pathways and Mechanism of Action

The initial research on this compound's antitumor effects did not elucidate the specific signaling pathways involved in its cytotoxic activity against cancer cells. The primary focus of the early studies was on its immunomodulatory properties.[1] The paper suggests that the immunosuppressive action of this compound is mediated by a different mechanism than that of Cyclosporin A.[1] However, a direct link between this observation and its antitumor effect was not established.

Further research is required to determine the precise molecular mechanisms and signaling cascades that are modulated by this compound in cancer cells, leading to growth inhibition.

Logical Relationship of Early this compound Research

The following diagram outlines the logical progression of the early research that identified the antitumor potential of this compound.

Conclusion

The early research on this compound provided the first compelling evidence of its potential as an antitumor agent. The in vitro studies clearly demonstrated its ability to inhibit the growth of leukemia cell lines. While these initial findings are promising, they also highlight the need for further investigation to fully understand the mechanism of action and the specific signaling pathways involved in its anticancer effects. This foundational knowledge is crucial for guiding future preclinical and clinical development of this compound as a potential cancer therapeutic.

References

Denotivir: A Technical Overview of its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denotivir (also known as Vratizolin) is a synthetic isothiazole derivative with established antiviral, immunomodulatory, and anti-cancer properties. This document provides an in-depth technical guide on the cellular pathways affected by this compound, summarizing the current understanding of its mechanism of action. While its antiviral effects against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) are recognized, this guide focuses on its profound immunomodulatory and anti-leukemic activities. This compound significantly suppresses the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[1] Furthermore, it exhibits potent anti-proliferative effects against specific leukemia cell lines. This guide will detail the quantitative data available, provide reconstructed experimental protocols for key assays, and propose a putative mechanism of action involving the modulation of major inflammatory signaling pathways.

Introduction

This compound, chemically described as 5-(benzoylamino)-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide, is a non-steroidal anti-inflammatory drug with a broad spectrum of biological activities.[2] Initially recognized for its antiviral efficacy, subsequent research has unveiled its significant immunotropic and anti-neoplastic potential.[1][3] This has positioned this compound as a compound of interest for further investigation in the context of autoimmune diseases and oncology. This technical guide synthesizes the available data to provide a comprehensive overview of the cellular and molecular pathways modulated by this compound.

Known Biological Activities of this compound

This compound's biological effects can be categorized into three main areas: immunomodulation, anti-leukemic activity, and antiviral activity.

Immunomodulatory and Anti-inflammatory Effects

This compound demonstrates potent immunosuppressive actions affecting both humoral and cellular immunity.[1] Its effects are comparable to the well-characterized immunosuppressant Cyclosporin A (CsA), although it is suggested to act via a different mechanism.[1] The primary anti-inflammatory effect of this compound is attributed to its ability to inhibit the production of key pro-inflammatory cytokines.

Anti-Leukemic Activity

In addition to its immunomodulatory properties, this compound has been shown to significantly inhibit the proliferation of specific cancer cell lines.[1] This anti-leukemic activity suggests a potential therapeutic application in oncology.

Antiviral Activity

This compound is a known antiviral agent, primarily used topically for the treatment of infections caused by Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[2]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound

| Cytokine | Average Inhibition (%) | Cell Type | Stimulant | Reference |

| TNF-α | 37 | Human Peripheral Blood Cultures | LPS | [1] |

| IL-1 | 26 | Human Peripheral Blood Cultures | LPS | [1] |

| IL-6 | 35 | Human Peripheral Blood Cultures | LPS | [1] |

Table 2: Anti-Leukemic Activity of this compound

| Cell Line | Description | Effect | Reference |

| L-1210 | Mouse Leukemia | Marked Growth Inhibition | [1] |

| CCRF-CEM | Human Acute Lymphoblastoid Leukemia | Marked Growth Inhibition | [1] |

Note: Specific IC50 values for the anti-leukemic activity of this compound against L-1210 and CCRF-CEM cell lines are not available in the reviewed literature.

Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways

While the precise molecular targets of this compound have not been fully elucidated, its inhibitory effect on the production of TNF-α, IL-1, and IL-6 strongly suggests an interaction with upstream signaling pathways that regulate the transcription of these cytokines. The production of these pro-inflammatory mediators in response to stimuli like Lipopolysaccharide (LPS) is primarily controlled by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Although direct evidence for this compound's interaction with these pathways is lacking, studies on other isothiazole and benzothiazole derivatives have shown inhibitory effects on NF-κB and p38 MAPK.[4][5][6]

Based on this, a putative mechanism of action for this compound is proposed, as illustrated in the following diagrams. It is hypothesized that this compound may inhibit the activation of key signaling molecules within the NF-κB and MAPK cascades, leading to a downstream reduction in the transcription and subsequent secretion of pro-inflammatory cytokines.

References

- 1. Immunotropic activity of vratizolin (ITCL, this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vratizolin in treatment of mouth and ear herpetic infections: comparison with conventional therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Denotivir in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific quantitative data on the solubility and stability of Denotivir in various laboratory solvents is not extensively available in publicly accessible scientific literature. This guide, therefore, provides a comprehensive framework of established experimental protocols and best practices for determining these critical parameters for a compound such as this compound. The methodologies outlined below are based on standard pharmaceutical development guidelines and are intended to enable researchers to generate reliable and reproducible data.

Introduction to this compound

This compound, also known as Vratizolin, is an antiviral agent recognized for its efficacy against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1] Chemically, it is 5-(Benzoylamino)-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide.[2] Understanding its solubility and stability is paramount for the development of viable drug formulations, ensuring therapeutic efficacy, and maintaining safety. This guide details the standard procedures for evaluating these essential physicochemical properties.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its bioavailability and formulation design. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[3]

Experimental Protocol: Shake-Flask Method

This method involves adding an excess amount of the compound to a solvent and agitating it until equilibrium is reached.

Materials and Equipment:

-

This compound (or the test compound)

-

Selected laboratory solvents (e.g., Water, Ethanol, Dimethyl Sulfoxide (DMSO), Methanol, Propylene Glycol)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for concentration analysis

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent for creating a standard curve for concentration analysis.

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid material is necessary to ensure a saturated solution.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker (e.g., 25°C and 37°C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

After the equilibration period, cease agitation and allow the vials to stand, permitting the excess solid to settle.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is advisable to use a syringe and filter. Pre-rinsing the filter with the saturated solution can minimize drug absorption onto the filter membrane.[3]

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

Data Presentation: this compound Solubility

The following table should be used to summarize the experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water | 25 | |||

| Water | 37 | |||

| Ethanol | 25 | |||

| Ethanol | 37 | |||

| DMSO | 25 | |||

| DMSO | 37 | |||

| Methanol | 25 | |||

| Methanol | 37 | |||

| Propylene Glycol | 25 | |||

| Propylene Glycol | 37 |

Experimental Workflow for Solubility Determination

Stability Assessment

Stability testing is crucial for determining the shelf-life of a drug product and its susceptibility to degradation under various environmental conditions. Forced degradation (stress testing) is a key component of this assessment.[4][5]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Temperature-controlled ovens

-

Photostability chamber with controlled light (ICH Q1B) and temperature exposure

-

Validated stability-indicating HPLC method (capable of separating the parent drug from its degradation products)

Procedure:

-

Hydrolytic Stability (Acidic, Basic, and Neutral):

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., purified water) conditions.

-

Store these solutions at an elevated temperature (e.g., 60°C) for a specified period.

-

At various time points, withdraw samples, neutralize them if necessary, and analyze by HPLC to determine the remaining concentration of this compound and the formation of any degradation products.

-

-

Oxidative Stability:

-

Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store at room temperature and analyze at different time intervals.

-

-

Thermal Stability (Solid State):

-

Expose a known quantity of solid this compound to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.

-

At selected time points, dissolve the sample in a suitable solvent and analyze by HPLC.

-

-

Photostability:

-

Expose solid this compound and a solution of the drug to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples by HPLC.

-

Data Presentation: this compound Stability

The results of the forced degradation studies should be documented in a table similar to the one below.

| Stress Condition | Duration | Temperature (°C) | % Assay of this compound | % Degradation | Number of Degradants |

| 0.1 N HCl | 60 | ||||

| 0.1 N NaOH | 60 | ||||

| Water (Neutral) | 60 | ||||

| 3% H₂O₂ | RT | ||||

| Heat (Solid) | 80 | ||||

| Photolytic (Solid) | 25 | ||||

| Photolytic (Solution) | 25 |

Logical Flow of Stability Testing

Conclusion

References

An In-depth Technical Guide to Denotivir: Synonyms, Analogues, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral agent Denotivir, including its known synonyms, identified analogues, and an exploration of its core mechanisms of action. The information is presented to support further research and development in the field of antiviral therapies.

Known Synonyms and Analogues of this compound

This compound is an isothiazole derivative recognized for its antiviral properties, particularly against members of the Herpesviridae family. It is chemically identified as 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-thiazole-4-carboxamide.

Table 1: Known Synonyms for this compound

| Synonym | Reference |

| Wratizolin | [1] |

| Vratizolin | [1] |

| Polvir | [1] |

| Itcl | [1] |

| Bacpmi | [1] |

Core Mechanisms of Action

This compound exhibits a dual mechanism of action, functioning as both an antiviral and an immunosuppressive agent.

Antiviral Mechanism of Action

The precise molecular mechanism of this compound's direct antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV) is not yet fully elucidated in publicly available research. General antiviral mechanisms often involve the inhibition of viral entry, replication, or egress from host cells. For many anti-herpesviral drugs, the primary target is the viral DNA polymerase. It is hypothesized that this compound may interfere with a critical step in the viral replication cycle.

Immunosuppressive Mechanism of Action

This compound has demonstrated clear immunosuppressive properties. It inhibits the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). This cytokine inhibition likely contributes to the amelioration of inflammatory symptoms associated with viral infections. The immunosuppressive action of this compound has been shown to be distinct from that of cyclosporin A, suggesting a unique mechanism of action that impacts both humoral and cellular immune responses.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its analogues.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques in a cell culture.

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Methylcellulose overlay medium

-

Crystal Violet staining solution

-

Phosphate-Buffered Saline (PBS)

-

This compound (or analogue) stock solution

Procedure:

-

Cell Seeding: Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C in a 5% CO₂ incubator.

-

Drug Dilution: Prepare serial dilutions of this compound in DMEM.

-

Virus Infection: When cells are confluent, aspirate the growth medium. Infect the cell monolayers with HSV at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Drug Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add the prepared dilutions of this compound in the methylcellulose overlay medium to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

-

Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until distinct plaques are visible in the virus control wells.

-

Plaque Visualization: Aspirate the overlay medium and fix the cells with methanol. Stain the cells with Crystal Violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the drug concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.

Materials:

-

Vero cells (or other relevant cell line)

-

DMEM with 10% FBS

-

This compound (or analogue) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

-

Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (no drug).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

In Vitro Cytokine Inhibition Assay

This assay measures the ability of a compound to inhibit the production of specific cytokines from stimulated immune cells.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7)

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS) or other appropriate stimulant

-

This compound stock solution

-

ELISA kits for TNF-α, IL-1, and IL-6

Procedure:

-

Cell Seeding: Plate PBMCs or macrophages in a 24-well plate.

-

Pre-treatment: Add various concentrations of this compound to the cells and incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to stimulate cytokine production. Include an unstimulated control and a stimulated control without the drug.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

ELISA: Quantify the concentration of TNF-α, IL-1, and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each drug concentration compared to the stimulated control. Determine the IC₅₀ for the inhibition of each cytokine.

Quantitative Data Summary

Currently, comprehensive, publicly available quantitative data from clinical trials and pharmacokinetic studies on this compound is limited. Further investigation into clinical trial databases and peer-reviewed literature is required to populate the following tables with specific numerical values.

Table 2: Summary of Preclinical Antiviral Activity and Cytotoxicity (Hypothetical Data)

| Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| HSV-1 | Vero | Data Needed | Data Needed | Data Needed |

| HSV-2 | Vero | Data Needed | Data Needed | Data Needed |

| VZV | MRC-5 | Data Needed | Data Needed | Data Needed |

Table 3: Summary of Pharmacokinetic Parameters (Hypothetical Data)

| Parameter | Animal Model | Human |

| Absorption | ||

| Bioavailability (%) | Data Needed | Data Needed |

| Tₘₐₓ (h) | Data Needed | Data Needed |

| Distribution | ||

| Volume of Distribution (L/kg) | Data Needed | Data Needed |

| Protein Binding (%) | Data Needed | Data Needed |

| Metabolism | ||

| Primary Metabolites | Data Needed | Data Needed |

| Metabolic Pathways | Data Needed | Data Needed |

| Excretion | ||

| Half-life (t₁/₂) (h) | Data Needed | Data Needed |

| Clearance (mL/min/kg) | Data Needed | Data Needed |

| Route of Elimination | Data Needed | Data Needed |

Table 4: Summary of Clinical Trial Efficacy and Safety (Hypothetical Data)

| Indication | Efficacy Endpoint | This compound Group | Placebo/Comparator Group | p-value | Common Adverse Events (%) |

| Recurrent Herpes Labialis | Median Time to Lesion Healing (days) | Data Needed | Data Needed | Data Needed | Data Needed |

| Percentage of Patients with Aborted Lesions | Data Needed | Data Needed | Data Needed | Data Needed | |

| Genital Herpes | Duration of Viral Shedding (days) | Data Needed | Data Needed | Data Needed | Data Needed |

This guide serves as a foundational resource for professionals engaged in the study and development of antiviral therapeutics. The provided information on this compound's synonyms, potential analogues, and mechanisms, combined with detailed experimental protocols, is intended to facilitate further research and the discovery of novel antiviral agents.

References

Methodological & Application

Application Notes and Protocols: Evaluation of Denotivir against HSV-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for evaluating the antiviral efficacy of Denotivir against Herpes Simplex Virus Type 1 (HSV-1) in a cell culture setting. The following sections detail the necessary materials, step-by-step procedures, and data analysis methods for key assays.

Overview

Herpes Simplex Virus Type 1 (HSV-1) is a prevalent pathogen, causing a range of diseases from orolabial lesions to more severe conditions like keratitis and encephalitis.[1] The emergence of resistance to current antiviral therapies necessitates the development of new therapeutic agents.[2][3] this compound is an experimental compound with potential anti-HSV-1 activity. This document outlines the standardized protocols for determining its efficacy and cytotoxicity in cell culture models.

Mechanism of Action (Hypothetical)

While the precise mechanism of this compound is under investigation, it is hypothesized to interfere with viral entry or replication. Many antiviral drugs target viral DNA polymerase, as is the case with the nucleoside analog Acyclovir, which acts as a chain terminator after being phosphorylated by viral thymidine kinase.[3][4] Other antivirals, like Foscarnet, directly inhibit the pyrophosphate binding site of the viral DNA polymerase.[4][5] Further studies are required to elucidate the specific molecular target of this compound within the HSV-1 lifecycle.

HSV-1 Entry and Replication Signaling Pathway

Caption: A simplified diagram of the HSV-1 lifecycle, highlighting key stages from viral attachment to the release of new virions.

Experimental Protocols

The following protocols are standard methods for assessing the antiviral properties of a compound against HSV-1.

Cell and Virus Culture

-

Cell Line: Vero cells (African green monkey kidney epithelial cells, ATCC CCL-81) are commonly used for HSV-1 propagation and titration due to their high susceptibility to the virus.[6]

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Virus Strain: HSV-1 strain HF (ATCC VR-260) is a well-characterized laboratory strain suitable for these assays.

-

Virus Propagation: To generate high-titer viral stocks, infect confluent monolayers of Vero cells at a low multiplicity of infection (MOI) of 0.01-0.1.[7] Incubate at 37°C until extensive cytopathic effect (CPE) is observed (typically 2-3 days).[7] Harvest the virus by subjecting the infected cell culture to three cycles of freeze-thawing. Clarify the viral suspension by centrifugation to remove cell debris and store at -80°C.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for distinguishing between antiviral activity and general cytotoxicity.[8][9]

-

Procedure:

-

Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the various concentrations of this compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubate the plate for 48-72 hours at 37°C.[8]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

-

Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[10]

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the drug concentration.

Plaque Reduction Assay

This is the gold standard for quantifying the infectivity of a virus and assessing the efficacy of an antiviral compound.[11]

-

Procedure:

-

Seed Vero cells in 6-well or 12-well plates and grow to 90-100% confluency.[12][13]

-

Prepare serial dilutions of this compound.

-

In separate tubes, pre-incubate a known titer of HSV-1 (e.g., 100 plaque-forming units, PFU) with the different concentrations of this compound for 1 hour at 37°C.

-

Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixture.[12]

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM with 0.5% methylcellulose) containing the corresponding concentration of this compound.[13]

-

Incubate for 2-3 days at 37°C to allow for plaque formation.[11]

-

Fix the cells with methanol and stain with crystal violet (0.5% in 10% ethanol) to visualize and count the plaques.[11]

-

-

Data Analysis: The 50% effective concentration (EC50) is the concentration of this compound that reduces the number of viral plaques by 50% compared to the untreated virus control. The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising antiviral agent.

Experimental Workflow for Antiviral Evaluation

Caption: A flowchart illustrating the key experimental steps for evaluating the antiviral activity and cytotoxicity of this compound.

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Cytotoxicity and Antiviral Efficacy of this compound against HSV-1

| Compound | CC50 (µM) on Vero Cells | EC50 (µM) against HSV-1 | Selectivity Index (SI) |

| This compound | [Insert CC50 Value] | [Insert EC50 Value] | [Insert SI Value] |

| Acyclovir (Control) | >100 | [Insert EC50 Value] | >[Calculate SI] |

Note: The values for Acyclovir, a standard control, should be determined in parallel to validate the assay.

Conclusion

These protocols provide a robust framework for the initial in vitro characterization of this compound's anti-HSV-1 activity. A high Selectivity Index would warrant further investigation into its mechanism of action and its potential as a novel therapeutic agent for HSV-1 infections.

References

- 1. Herpes Simplex Type 1 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 4. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of an HSV-1 production process involving serum-reduced culturing and bead-to-bead transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.7. Plaque reduction assay [bio-protocol.org]

- 13. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

Application Notes and Protocols for In Vivo Studies of Denotivir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denotivir, also known as vratizolin, is a synthetic compound demonstrating both antiviral and immunomodulatory properties.[1][2] Preclinical in vivo studies are crucial for elucidating its therapeutic potential. These application notes provide detailed protocols for the preparation of this compound solutions for oral and intraperitoneal administration in murine models, alongside an overview of its known mechanism of action.

Quantitative Data Summary

For effective in vivo studies, precise formulation of this compound is paramount. The following table summarizes key quantitative data for the preparation of this compound solutions.

| Parameter | Oral Administration | Intraperitoneal (IP) Injection |

| Vehicle Options | Corn oil, 0.5% Carboxymethylcellulose (CMC) with 0.05% Tween 80, 10% DMSO in saline | Saline, 10% DMSO in saline |

| Recommended Concentration Range | 1 - 50 mg/kg | 1 - 20 mg/kg |

| Maximum Injection Volume (Mouse) | 10 mL/kg (via oral gavage)[3] | 10 mL/kg[3] |

| Needle Gauge (for IP) | N/A | 25-27 G[3] |

Note: The optimal concentration and vehicle should be determined empirically for each specific study design and animal model. It is recommended to start with a lower dose and escalate as needed, based on efficacy and tolerance.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol details the preparation of a this compound suspension for oral administration in mice.

Materials:

-

This compound (vratizolin) powder

-

Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] with 0.05% v/v Tween 80 in sterile water)

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

Sterile water for injection

-

Oral gavage needles (20-22 G, straight or curved)

-

Syringes (1 mL or 3 mL)

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. For example, to prepare a 10 mg/mL solution for dosing 10 mice (25 g each) at 10 mg/kg, you would need 2.5 mg of this compound in a total volume of 250 µL. It is advisable to prepare a slight excess to account for any loss during preparation and administration.

-

Prepare the vehicle solution. For a 0.5% CMC with 0.05% Tween 80 solution, dissolve the appropriate amount of CMC and Tween 80 in sterile water. Mix thoroughly until a homogenous suspension is formed.

-

Weigh the this compound powder accurately using an analytical balance.

-

Add the this compound powder to the vehicle in a sterile conical tube.

-

Vortex the mixture vigorously for 2-3 minutes to ensure the powder is well dispersed.

-

Sonicate the suspension (optional) for 5-10 minutes in a water bath sonicator to break down any aggregates and improve the homogeneity of the suspension.

-

Visually inspect the suspension to ensure there are no large particles or clumps. The final formulation should be a uniform, milky suspension.

-

Store the prepared solution at 4°C, protected from light, for up to 24 hours. Before each use, vortex the suspension thoroughly to ensure homogeneity.

-

Administer the this compound suspension to the mice using an appropriate-sized oral gavage needle. The volume should be calculated based on the individual animal's body weight.

Protocol 2: Preparation of this compound for Intraperitoneal Injection

This protocol outlines the preparation of a this compound solution for intraperitoneal administration in mice.

Materials:

-

This compound (vratizolin) powder

-

Vehicle (e.g., Sterile Saline or 10% DMSO in Sterile Saline)

-

Sterile conical tubes (15 mL)

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Analytical balance

-

Syringes (1 mL)

-

Needles (25-27 G)[3]

Procedure:

-

Determine the required amount of this compound and vehicle.

-

For a saline-based solution: If this compound is sufficiently soluble in saline, weigh the required amount and dissolve it directly in sterile saline. Vortex until fully dissolved.

-

For a DMSO-based solution:

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in a small volume of 100% DMSO.

-

Once fully dissolved, bring the solution to the final volume with sterile saline to achieve a final DMSO concentration of 10%.

-

-

Sterile filter the final solution using a 0.22 µm syringe filter to ensure sterility for parenteral administration.

-

Store the prepared solution at 4°C, protected from light, for up to 24 hours.

-

Administer the this compound solution to the mice via intraperitoneal injection using a 25-27 G needle.[3] The injection should be performed in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[4]

Mechanism of Action & Signaling Pathway

This compound exerts its immunomodulatory effects, at least in part, by inhibiting the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[1][2] While the precise molecular targets of this compound are still under investigation, its inhibitory action on these cytokines suggests an interference with upstream signaling pathways that regulate their gene expression. A plausible mechanism involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory responses.

The following diagram illustrates a potential mechanism by which this compound may inhibit cytokine production.

Caption: Putative mechanism of this compound's anti-inflammatory action.

Experimental Workflow

The following diagram outlines a general experimental workflow for in vivo studies of this compound.

Caption: A typical workflow for in vivo evaluation of this compound.

Conclusion

These application notes provide a foundational framework for conducting in vivo studies with this compound. Adherence to these detailed protocols for solution preparation is critical for ensuring the reproducibility and reliability of experimental outcomes. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential.

References

Application of Denotivir in Immunology Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Denotivir, also known as vratizolin, is an isothiazole derivative originally developed as an antiviral agent.[1][2] Subsequent research has revealed its potent immunotropic, specifically immunosuppressive, properties, making it a molecule of significant interest in immunology research and drug development.[1][3] Studies have demonstrated that this compound exerts strong immunosuppressive effects on both humoral and cellular immune responses.[1][3] Its inhibitory action is comparable to that of Cyclosporin A (CsA), a well-known immunosuppressant, although it is suggested to be mediated by a different mechanism.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in immunological research.

Immunosuppressive Activities of this compound

This compound has been shown to modulate various aspects of the immune response. Its key immunosuppressive activities include:

-

Inhibition of Cytokine Production: this compound significantly inhibits the production of pro-inflammatory cytokines. In studies using lipopolysaccharide (LPS)-stimulated human peripheral blood cultures, this compound was found to inhibit the activity of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[1][3]

-

Suppression of Lymphocyte Proliferation: The compound exhibits suppressive effects on the proliferation of human peripheral blood lymphocytes induced by phytohemagglutinin (PHA).[1][3]

-

Inhibition of Delayed-Type Hypersensitivity (DTH): this compound affects both the inductive and effector phases of the DTH response, a T-cell mediated inflammatory reaction.[1][3]

-

Suppression of Humoral and Cellular Immune Responses: In vivo studies in mice have shown that this compound exerts strong immunosuppressive actions on both humoral and cellular immune responses to sheep red blood cells (SRBC).[1][3]

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of this compound on cytokine production.

| Cytokine | Stimulant | Cell Type | Inhibition (%) | Reference |

| TNF-α | LPS | Human peripheral blood cultures | 37 | [1][3] |

| IL-1 | LPS | Human peripheral blood cultures | 26 | [1][3] |

| IL-6 | LPS | Human peripheral blood cultures | 35 | [1][3] |

Experimental Protocols

Detailed methodologies for key experiments to assess the immunomodulatory effects of this compound are provided below.

LPS-Induced Cytokine Production in Human PBMCs

This protocol is designed to assess the effect of this compound on the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from Escherichia coli

-

This compound (vratizolin)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1, and IL-6

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in complete RPMI 1640 medium and adjust the cell density to 1 x 10^6 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare various concentrations of this compound in complete RPMI 1640 medium.

-

Add 50 µL of the this compound solutions to the respective wells. For the control group, add 50 µL of medium without the compound.

-

Pre-incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.

-

Prepare a 1 µg/mL solution of LPS in complete RPMI 1640 medium.

-

Add 50 µL of the LPS solution to each well (final concentration 250 ng/mL), except for the unstimulated control wells.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plates at 400 x g for 5 minutes.

-

Collect the supernatants and store them at -80°C until analysis.

-

Measure the concentrations of TNF-α, IL-1, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

PHA-Induced Lymphocyte Proliferation Assay (MTT Assay)

This protocol measures the inhibitory effect of this compound on the proliferation of human lymphocytes stimulated with Phytohemagglutinin (PHA) using the MTT colorimetric assay.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete RPMI 1640 medium

-

Phytohemagglutinin (PHA)

-

This compound (vratizolin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-